2,5-Dioxopyrrolidin-1-yl acrylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-succinimidyl acrylate, is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . This compound is primarily used as a protein crosslinker, which means it can form covalent bonds between protein molecules, thereby stabilizing their structure .
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-Acryloxysuccinimide, is proteins , specifically the lysine residues . The compound acts as a protein crosslinker, modifying the lysine residues of proteins .
Mode of Action
This compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, altering the structure and function of the target proteins .
Pharmacokinetics
It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the modification of lysine residues in proteins . This can lead to changes in the structure and function of the proteins, potentially impacting a wide range of cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used can control the yield of 3-(2,5-dioxopyrrolidin-1-yl)acrylates . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl acrylate can react with a monoclonal anti-horseradish peroxidase IgG antibody to modify lysine residues . This interaction suggests that this compound may play a role in protein modification and potentially influence biochemical reactions involving these proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with proteins to modify lysine residues . This modification can influence the activity of the protein, potentially leading to changes in enzyme activity, binding interactions with other biomolecules, and alterations in gene expression.
Preparation Methods
The synthesis of 2,5-dioxopyrrolidin-1-yl acrylate involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general reaction scheme is as follows:
N-hydroxysuccinimide+Acryloyl chloride→2,5-Dioxopyrrolidin-1-yl acrylate
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl acrylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common reagents and conditions for these reactions include bases like triethylamine and solvents such as chloroform or dimethyl sulfoxide (DMSO).
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl acrylate has several applications in scientific research:
Protein Crosslinking: It is used to stabilize protein structures by forming covalent bonds between lysine residues.
Bioconjugation: The compound is used to attach various biomolecules to proteins, aiding in the study of protein interactions and functions.
Polymer Chemistry: Its ability to undergo polymerization makes it useful in the synthesis of hydrogels and other polymeric materials.
Drug Delivery: The compound can be used to create drug delivery systems where the polymer matrix controls the release of the drug.
Comparison with Similar Compounds
Similar compounds to 2,5-dioxopyrrolidin-1-yl acrylate include:
N-hydroxysuccinimide esters: These compounds also act as protein crosslinkers but may have different reactivity profiles.
Acryloyl chloride: This compound is a precursor in the synthesis of this compound and can also be used in polymerization reactions.
Methacrylate derivatives: These compounds have similar polymerization properties but may form different polymer structures.
This compound is unique in its ability to combine the reactivity of N-hydroxysuccinimide esters with the polymerization potential of acrylate groups, making it a versatile tool in both protein chemistry and polymer science .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMISKNUHHOXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37017-08-6 | |
Details | Compound: Poly(N-acryloxysuccinimide) | |
Record name | Poly(N-acryloxysuccinimide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00958193 | |
Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38862-24-7, 37017-08-6 | |
Record name | N-Succinimidyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary characteristic that makes N-Acryloxysuccinimide useful in material science and biochemistry?
A1: N-Acryloxysuccinimide's key feature is its reactive N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines under mild conditions, forming stable amide bonds. [, , , , , , ] This property makes NAS highly valuable for conjugating biomolecules like proteins and oligonucleotides to polymeric materials. [, , , , ]
Q2: What are the typical applications of NAS-modified materials in bioseparation?
A2: NAS-modified polymers are employed in various bioseparation techniques. For instance, they are used to create stationary phases for capillary electrochromatography (CEC), enabling the separation of diverse analytes like aromatic compounds, proteins, and amino acids. [, ] These materials provide mixed-mode separation, leveraging both hydrophilic and reversed-phase interactions.
Q3: Can you elaborate on the role of NAS in preparing immobilized enzyme reactors (IMERs)?
A3: NAS plays a crucial role in immobilizing enzymes for high-throughput protein analysis. [] By incorporating NAS into polymeric matrices, researchers can covalently attach enzymes like trypsin, chymotrypsin, and pepsin. These IMERs offer advantages like high digestion efficiency and easy integration with analytical systems, facilitating automated and rapid protein analysis.
Q4: How is N-Acryloxysuccinimide typically incorporated into polymeric structures?
A4: N-Acryloxysuccinimide is commonly incorporated into polymers via free radical copolymerization with other monomers. [, , , , , , , , , , ] The choice of comonomers and polymerization conditions allows for fine-tuning of the polymer's properties, such as hydrophilicity, reactivity, and thermosensitivity. [, , , , , , , , , , ]
Q5: What is the significance of controlling the composition of copolymers containing NAS?
A5: Controlling the ratio of NAS to other monomers during copolymerization is crucial for tailoring the material's properties. For example, a higher NAS content leads to a denser functionalization of the polymer, increasing its reactivity towards amine-containing molecules. [, , ]
Q6: Are there alternative polymerization techniques for incorporating NAS into polymers?
A6: Besides free radical polymerization, controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are also employed to incorporate NAS. [, , , , ] RAFT polymerization provides better control over the polymer's molecular weight and architecture, leading to more uniform and well-defined materials.
Q7: How can NAS-containing polymers be further modified after polymerization?
A7: The reactive NHS ester groups in NAS-containing polymers can be further modified through post-polymerization modifications. [, , ] For example, they can react with amine-functionalized molecules, allowing for the introduction of desired functionalities, such as specific ligands for biomolecule targeting or fluorescent dyes for imaging.
Q8: How does the use of NAS contribute to the development of electrochemical DNA biosensors?
A8: NAS enables the covalent immobilization of DNA probes onto electrode surfaces, forming the basis for sensitive electrochemical DNA biosensors. [, ] This covalent attachment ensures the stability and functionality of the probes, contributing to the biosensor's sensitivity and specificity.
Q9: How does NAS contribute to the development of temperature-responsive drug delivery systems?
A9: NAS can be incorporated into temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). [, , ] These polymers exhibit a lower critical solution temperature (LCST), meaning they transition from a soluble state to an insoluble state upon heating. By conjugating drugs or biomolecules to these polymers, their release can be controlled by temperature changes.
Q10: What are the advantages of using NAS-modified nanoparticles for drug delivery?
A10: NAS-modified nanoparticles can be loaded with therapeutic agents and functionalized with targeting ligands, enabling specific delivery to diseased cells or tissues. [, , ] This targeted approach can enhance therapeutic efficacy and minimize off-target effects.
Q11: What are some potential areas for future research regarding N-Acryloxysuccinimide?
A11: Future research could explore:
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